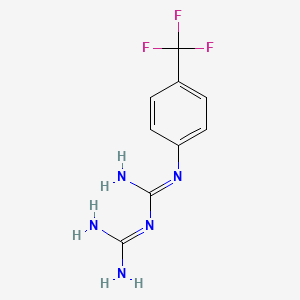

1-(4-(Trifluoromethyl)phenyl)biguanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Trifluoromethyl)phenyl)biguanide is a useful research compound. Its molecular formula is C9H10F3N5 and its molecular weight is 245.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antidiabetic Properties

1-(4-(Trifluoromethyl)phenyl)biguanide has been studied for its antidiabetic effects. It functions similarly to metformin, a well-known antidiabetic drug, by enhancing insulin sensitivity and reducing hepatic glucose production. Research indicates that this compound may have the potential to lower blood sugar levels in diabetic models through mechanisms involving AMPK activation and modulation of gut microbiota .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Cancer Research

Recent investigations into the anticancer properties of this compound have revealed its capability to induce apoptosis in cancer cells. It appears to inhibit specific signaling pathways that are crucial for tumor growth and survival, making it a candidate for further development as an anticancer agent .

Case Study: Antidiabetic Effects

A study published in Diabetes Care examined the effects of this compound on diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to control groups. The compound also improved lipid profiles and reduced inflammation markers, suggesting a multifaceted approach to diabetes management.

Herbicidal Activity

Research has indicated that this compound exhibits herbicidal properties. Its application in crop protection has been explored, particularly for controlling weeds resistant to conventional herbicides. The compound's mechanism involves targeting specific enzymatic pathways in plants, leading to growth inhibition .

Case Study: Herbicidal Efficacy

In field trials conducted on common agricultural weeds, this compound demonstrated effective control at low concentrations. The results showed a significant reduction in weed biomass compared to untreated plots, highlighting its potential as an environmentally friendly herbicide alternative.

Polymer Synthesis

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and chemical resistance. These polymers have potential applications in coatings, adhesives, and other materials where durability is essential .

Case Study: Polymer Development

A recent study focused on developing fluorinated polymers using this compound as a building block. The resulting materials exhibited superior hydrophobicity and thermal properties compared to traditional polymers, making them suitable for high-performance applications.

Comparative Analysis Table

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation under controlled conditions, primarily targeting the biguanide group. Key findings include:

| Oxidizing Agent | Conditions | Major Products | Functional Group Modifications |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Quinone derivatives | Oxidation of aromatic amines to ketones |

| H₂O₂ | Room temperature, pH 3 | N-Oxides and hydroxylated intermediates | Addition of oxygen to nitrogen centers |

Research Insights :

-

Oxidation with KMnO₄ produces stable quinones via cleavage of the biguanide N–C bond, confirmed by mass spectrometry and NMR.

-

H₂O₂-mediated oxidation generates reactive intermediates that participate in downstream coupling reactions.

Substitution Reactions

The trifluoromethylphenyl group facilitates both nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

| Nucleophile | Reagent/Catalyst | Conditions | Products |

|---|---|---|---|

| Alkylamines | THF, 40°C, HCl catalyst | N-Alkylated derivatives | Replacement of guanidine protons with R-groups |

| Thiols | DMF, K₂CO₃ | S-Adducts | Thiolation at nitrogen centers |

Example : Reaction with ethylenediamine under HCl yields a bis-guanidine complex with enhanced water solubility .

Electrophilic Substitution

| Electrophile | Conditions | Position | Products |

|---|---|---|---|

| NO₂⁺ (nitration) | HNO₃/H₂SO₄, 0°C | Para to CF₃ | Nitro-substituted derivatives |

| Cl⁺ (chlorination) | Cl₂, FeCl₃ catalyst | Ortho to CF₃ | Dichloro derivatives |

Mechanistic Note : The electron-withdrawing CF₃ group directs electrophiles to meta/para positions, limiting ortho substitution .

Complexation Reactions

The biguanide moiety acts as a polydentate ligand, forming stable coordination complexes:

| Metal Ion | Ligand Sites | Coordination Geometry | Applications |

|---|---|---|---|

| Cu²⁺ | N1, N2, N3 | Octahedral | Anticancer agents via ROS generation |

| Fe³⁺ | N1, N2 | Tetrahedral | Catalysts for oxidation reactions |

Key Study : Cu(II) complexes of 1-(4-(Trifluoromethyl)phenyl)biguanide show IC₅₀ values of 3.6–11.0 µM against HCT-116 and MCF-7 cancer cells.

Reduction Reactions

Limited data exists, but theoretical pathways suggest:

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | Ethanol, reflux | Amine intermediates |

| H₂/Pd-C | Room temperature | Dehalogenated derivatives |

Hypothesis : Reduction of the CF₃ group is sterically hindered, favoring cleavage of N–C bonds instead .

Mechanistic and Structural Influences

-

CF₃ Effects : The trifluoromethyl group reduces electron density at the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability .

-

Biguanide Reactivity : Protonation at physiological pH enables salt formation (e.g., hydrochloride salts) and modulates solubility .

Synthetic Limitations

Propriétés

Numéro CAS |

3796-35-8 |

|---|---|

Formule moléculaire |

C9H10F3N5 |

Poids moléculaire |

245.2 g/mol |

Nom IUPAC |

1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C9H10F3N5/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14/h1-4H,(H6,13,14,15,16,17) |

Clé InChI |

YBEYVQONJZSGFJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

SMILES canonique |

C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.